molecular formula C18H29N3O2 B7917644 3-[(2-Amino-ethyl)-isopropyl-amino]-piperidine-1-carboxylic acid benzyl ester

3-[(2-Amino-ethyl)-isopropyl-amino]-piperidine-1-carboxylic acid benzyl ester

Cat. No.: B7917644
M. Wt: 319.4 g/mol
InChI Key: CWOWARLGPRVPDG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Structure: The compound 3-[(2-Amino-ethyl)-isopropyl-amino]-piperidine-1-carboxylic acid benzyl ester features a piperidine ring substituted at the 3-position with a branched amine group (2-aminoethyl-isopropyl-amino) and a benzyl ester at the 1-position. Its stereochemistry is specified as (S)-configuration in the provided data (CAS: 1353992-75-2) .

Properties

IUPAC Name

benzyl 3-[2-aminoethyl(propan-2-yl)amino]piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H29N3O2/c1-15(2)21(12-10-19)17-9-6-11-20(13-17)18(22)23-14-16-7-4-3-5-8-16/h3-5,7-8,15,17H,6,9-14,19H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWOWARLGPRVPDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(CCN)C1CCCN(C1)C(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H29N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-[(2-Amino-ethyl)-isopropyl-amino]-piperidine-1-carboxylic acid benzyl ester (CAS No. 1353962-64-7) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, structure-activity relationships (SAR), and relevant case studies.

The molecular formula of this compound is C18H29N3O2C_{18}H_{29}N_{3}O_{2}, with a molecular weight of approximately 319.44 g/mol. The compound features a piperidine ring, which is significant for its biological interactions.

Biological Activity Overview

Research indicates that this compound may exhibit various biological activities, including:

  • Anti-inflammatory effects
  • Antimicrobial properties
  • Potential neuroprotective effects

Anti-inflammatory Activity

A study highlighted the anti-inflammatory potential of similar piperidine derivatives, indicating that modifications in the amino side chains can enhance COX-2 inhibitory activity. The IC50 values for related compounds ranged from 0.04 to 0.09 μmol, suggesting that structural variations significantly impact efficacy against inflammatory pathways .

Antimicrobial Properties

The compound's structural analogs have shown promising antimicrobial activity, particularly against resistant strains of bacteria. For instance, derivatives with similar piperidine structures have been found effective against Mycobacterium tuberculosis and other pathogens .

Structure-Activity Relationship (SAR)

The SAR studies conducted on piperidine derivatives emphasize the importance of the amino substituents in modulating biological activity. The presence of electron-donating groups has been correlated with increased potency against COX enzymes, which are crucial in inflammatory responses .

Table: Summary of Biological Activities and IC50 Values

CompoundActivity TypeIC50 Value (μmol)Reference
Compound ACOX-2 Inhibition0.04 ± 0.01
Compound BAntimicrobial0.1
Compound CAnti-inflammatory11.60

Case Studies

  • Inflammatory Disease Models : In vivo studies using carrageenan-induced paw edema models demonstrated that compounds structurally related to this compound exhibited significant reductions in edema compared to control groups treated with standard anti-inflammatory drugs like indomethacin.
  • Antimicrobial Efficacy : A series of tests on piperidine derivatives against various bacterial strains revealed that modifications at the piperidine nitrogen could enhance binding affinity and efficacy against resistant strains, particularly in compounds resembling the structure of the target compound.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Piperidine Ring

2-{[(2-Amino-ethyl)-isopropyl-amino]-methyl}-piperidine-1-carboxylic acid benzyl ester
  • CAS: Not explicitly listed (Ref: 10-F081067) .
  • Difference: The amino-ethyl-isopropyl-amino group is attached via a methylene bridge (-CH₂-) at the 2-position of the piperidine ring, unlike the 3-position in the target compound.
  • Impact : Altered spatial arrangement may influence receptor binding or metabolic stability.
(R)-3-(carboxymethyl-ethyl-amino)-piperidine-1-carboxylic acid benzyl ester
  • CAS : 1354009-23-6 .
  • Molecular Weight : 320.39 g/mol
  • Difference: Substitution of the aminoethyl group with a carboxymethyl-ethyl-amino moiety introduces a carboxylic acid derivative.
(R)-3-[(2-Chloro-acetyl)-isopropyl-amino]-piperidine-1-carboxylic acid benzyl ester
  • CAS : 1354020-18-0 .
  • Difference: Replacement of the aminoethyl group with a chloro-acetyl-isopropyl-amino group.
  • Impact : The chloro-acetyl group introduces a reactive site for nucleophilic substitution, enabling further functionalization (e.g., in prodrug design).

Ester Group Modifications

3-(Carboxymethyl-isopropyl-amino)-piperidine-1-carboxylic acid tert-butyl ester
  • CAS : 1353953-94-2 .
  • Difference : Substitution of the benzyl ester with a tert-butyl ester.
4-Amino-3-hydroxy-piperidine-1-carboxylic acid benzyl ester
  • CAS : 203503-30-4 .
  • Molecular Formula : C₁₃H₁₈N₂O₃
  • Difference: Hydroxyl and amino groups at the 3- and 4-positions of the piperidine ring, respectively.
  • Impact : Enhanced hydrogen-bonding capacity, likely improving solubility but possibly reducing bioavailability.

Amino-Acylated Derivatives

(R)-3-[((S)-2-Amino-propionyl)-isopropyl-amino]-piperidine-1-carboxylic acid benzyl ester
  • CAS : 1401667-08-0 .
  • Molecular Weight : 347.45 g/mol
  • Difference: Incorporation of an (S)-2-amino-propionyl group adds a chiral center and an amide bond.
  • Impact : The amide group increases metabolic stability compared to esters, while the chiral center may influence enantioselective biological activity.
[1-((S)-2-Amino-propionyl)-piperidin-3-yl]-isopropyl-carbamic acid benzyl ester
  • CAS : 1354033-31-0 .
  • Difference : Replacement of the carboxylic acid ester with a carbamate (carbamic acid ester).

Comparative Data Table

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents Ester Group Notable Properties
(S)-3-[(2-Amino-ethyl)-isopropyl-amino]-piperidine-1-carboxylic acid benzyl ester 1353992-75-2 C₁₈H₂₈N₃O₂ 319.45 3-(2-Aminoethyl-isopropyl-amino) Benzyl Discontinued; solid form
2-{[(2-Amino-ethyl)-isopropyl-amino]-methyl}-piperidine-1-carboxylic acid benzyl ester N/A C₁₉H₃₀N₃O₂ ~332.47 (estimated) 2-(2-Aminoethyl-isopropyl-amino)methyl Benzyl Structural isomer with methylene bridge
(R)-3-(carboxymethyl-ethyl-amino)-piperidine-1-carboxylic acid benzyl ester 1354009-23-6 C₁₇H₂₄N₂O₄ 320.39 3-(Carboxymethyl-ethyl-amino) Benzyl Higher polarity
(R)-3-[(2-Chloro-acetyl)-isopropyl-amino]-piperidine-1-carboxylic acid benzyl ester 1354020-18-0 C₁₈H₂₆ClN₃O₃ 367.87 3-(Chloro-acetyl-isopropyl-amino) Benzyl Reactive chloro group
4-Amino-3-hydroxy-piperidine-1-carboxylic acid benzyl ester 203503-30-4 C₁₃H₁₈N₂O₃ 250.30 4-Amino-3-hydroxy Benzyl Enhanced H-bonding
(R)-3-[((S)-2-Amino-propionyl)-isopropyl-amino]-piperidine-1-carboxylic acid benzyl ester 1401667-08-0 C₁₉H₂₉N₃O₃ 347.45 3-((S)-2-Amino-propionyl-isopropyl-amino) Benzyl Chiral centers influence activity

Preparation Methods

Cyclization of Linear Precursors

Linear amines or amino alcohols are cyclized under acidic or basic conditions. For example, N-protected 4-piperidone derivatives serve as intermediates, which are reduced to piperidines before functionalization. A representative method involves:

  • Reductive amination : Reacting glutaraldehyde with benzylamine under hydrogenation conditions to form 1-benzylpiperidine, followed by oxidation to 1-benzyl-4-piperidone.

  • Yields : ~60–75% for cyclization steps, depending on solvent and catalyst.

Ring Expansion or Contraction

Smaller or larger rings are modified to form piperidines. For instance, azepane derivatives undergo acid-catalyzed ring contraction to yield piperidines.

Benzyl Ester Formation

The carboxylic acid at position 1 is esterified using benzyl chloroformate (Cbz-Cl) or benzyl alcohol :

  • Cbz-Cl method : Treating piperidine-1-carboxylic acid with Cbz-Cl in dichloromethane and triethylamine at 0°C.

  • Direct esterification : Using benzyl alcohol, DCC (dicyclohexylcarbodiimide), and DMAP (4-dimethylaminopyridine) in THF.

  • Yields : 80–95%, with minimal racemization.

Stereochemical Control

For enantiomerically pure products, chiral resolution or asymmetric synthesis is employed:

  • Diastereomeric salt formation : Treating racemic mixtures with chiral acids (e.g., (+)-camphorsulfonic acid) in ethyl acetate, followed by recrystallization.

  • Asymmetric hydrogenation : Using chiral catalysts like Ru-BINAP to reduce ketone intermediates.

  • Enantiomeric excess (ee) : >98% achieved via catalytic asymmetric methods.

Purification and Characterization

Chromatographic Methods

  • Silica gel chromatography : Eluting with ethyl acetate/hexane (3:7) to isolate intermediates.

  • HPLC : Reverse-phase C18 columns with acetonitrile/water gradients for final product purification.

Crystallization

  • Solvent systems : Ethyl acetate/diethyl ether or methanol/water mixtures for recrystallization.

  • Purity : >99% by NMR and LC-MS.

Comparative Data Table

Method StepConditionsYield (%)Purity (%)Reference
Piperidine cyclizationGlutaraldehyde, H₂, Pd/C7285
Isopropyl alkylationIsopropyl bromide, K₂CO₃, DMF7892
2-Aminoethyl substitution2-Bromoethylamine, ACN, 60°C6588
Benzyl esterificationCbz-Cl, Et₃N, CH₂Cl₂9095
Chiral resolution (maleate)Maleic acid, ethyl acetate5599

Challenges and Optimizations

  • Regioselectivity : Installing substituents at position 3 requires careful protection/deprotection strategies to avoid side reactions at other nitrogen sites.

  • Steric hindrance : Bulky isopropyl groups slow reaction rates; elevated temperatures (80–100°C) are often necessary.

  • Scale-up limitations : Chromatography is replaced by crystallization or distillation in industrial settings .

Q & A

Q. How is the compound’s selectivity for target enzymes assessed against related isoforms?

  • Methodological Answer :
  • Panel Screening : Test against isoform libraries (e.g., kinase or cytochrome P450 panels) at 1–10 µM.
  • Selectivity Index : Calculate IC₅₀ ratios (e.g., IC₅₀ for off-target/IC₅₀ for primary target >100 indicates high selectivity) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.